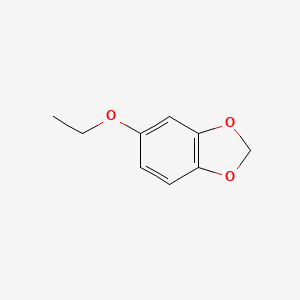

1,3-Benzodioxole, 5-ethoxy-

Description

Historical Context of 1,3-Benzodioxole (B145889) Chemistry

The chemistry of 1,3-benzodioxoles is rooted in the study of natural products. The core structure, often referred to as the methylenedioxyphenyl group, is a key feature in a variety of naturally occurring compounds. evitachem.comontosight.ai Prominent examples include safrole, a principal component of sassafras oil, and piperine, the compound responsible for the pungency of black pepper. nih.gov The parent compound, 1,3-benzodioxole, can be synthesized in the laboratory from catechol and disubstituted halomethanes. evitachem.com

The significance of the benzodioxole moiety extends into medicinal chemistry, where it is found in the structure of clinically important antitumor agents like etoposide (B1684455) and teniposide. nih.gov Historically, the unique chemical properties of this structural class have led to its incorporation into a wide range of bioactive molecules, including pharmaceuticals and pesticides. evitachem.comontosight.ai

Structural Significance of the 1,3-Benzodioxole Core within Heterocyclic Chemistry

The 1,3-benzodioxole core is a noteworthy scaffold in heterocyclic chemistry due to its unique combination of aromatic and heterocyclic features. chem960.com The structure consists of a benzene (B151609) ring fused to a five-membered dioxole ring, creating a planar, electron-rich system. ontosight.aiworldresearchersassociations.com This fusion confers considerable stability to the molecule. ontosight.ai

The reactivity and properties of benzodioxole derivatives are significantly influenced by the substituents attached to the ring system. solubilityofthings.com The dioxole portion, with its two oxygen atoms, can influence the electronic properties of the entire molecule. The addition of an ethoxy group at the 5-position, as seen in 1,3-Benzodioxole, 5-ethoxy-, can modulate the compound's polarity, solubility, and reactivity. ontosight.ai This ability to fine-tune the molecule's characteristics through substitution makes the 1,3-benzodioxole framework a versatile building block in the synthesis of new compounds. cymitquimica.comsigmaaldrich.com

Table 1: Comparison of Physical and Chemical Properties

| Property | 1,3-Benzodioxole (Parent Compound) | 1,3-Benzodioxole, 5-ethoxy- |

|---|---|---|

| CAS Number | 274-09-9 ontosight.ai | 87590-41-8 evitachem.com |

| Molecular Formula | C₇H₆O₂ ontosight.ai | C₉H₁₀O₃ evitachem.com |

| Molar Mass | 122.12 g/mol ontosight.ai | 166.17 g/mol evitachem.com |

| Appearance | Colorless liquid evitachem.com | Data not available |

| Boiling Point | 172-173 °C ontosight.ai | Data not available |

| Density | 1.064 g/mL at 25 °C ontosight.ai | Data not available |

Position of 1,3-Benzodioxole, 5-ethoxy- in Contemporary Organic Chemistry Research

The 1,3-benzodioxole scaffold continues to be a focal point in contemporary organic chemistry and medicinal chemistry research. sigmaaldrich.com Derivatives are actively investigated for a range of potential applications, including anti-inflammatory, antioxidant, and antimicrobial properties. ontosight.aiontosight.ai

A significant area of modern research involves the development of novel plant growth regulators. In a 2022 study, a series of N-(benzo[d] cymitquimica.comscbt.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds were designed and synthesized using the 1,3-benzodioxole structure as a foundation. ontosight.ai This research utilized computer-aided drug discovery approaches to identify potent agonists for the auxin receptor TIR1, which plays a crucial role in root development. ontosight.ai The synthesis involved a multi-step process, including substitution reactions and the conversion of carboxylic acids to acid chlorides to facilitate amide bond formation. ontosight.ai The findings demonstrated that these benzodioxole derivatives could significantly promote root growth in model plant systems, highlighting the framework's utility in developing new agrochemicals. ontosight.ai The synthesis of such derivatives can also be achieved through methods like trans-esterification. evitachem.com

Table 2: Research Findings on 1,3-Benzodioxole Derivatives as Auxin Agonists

| Research Area | Key Findings | Methodology | Reference |

|---|---|---|---|

| Target Identification | The auxin receptor TIR1 was identified as the target for novel root growth promoters. | Computer-aided screening of chemical databases based on pharmacophore models. | ontosight.ai |

| Compound Synthesis | A series of 22 novel N-(benzo[d] cymitquimica.comscbt.comdioxol-5-yl)-2-(one-benzylthio) acetamide compounds (K-1 to K-22) were synthesized. | Three-step synthesis involving substitution reactions and amide bond formation from an acid chloride intermediate. | ontosight.ai |

| Biological Activity | Compound K-10, a benzodioxole derivative, showed excellent root growth-promoting activity, surpassing that of the conventional synthetic auxin NAA. | Bioassays on Arabidopsis thaliana and Oryza sativa (rice). | ontosight.ai |

| Mechanism Insight | K-10 was found to function as an auxin-like compound and molecular docking studies suggested a strong binding affinity with the TIR1 receptor. | Morphological investigation of auxin-related mutants and transcriptome analysis. | ontosight.ai |

Structure

3D Structure

Properties

CAS No. |

87590-41-8 |

|---|---|

Molecular Formula |

C9H10O3 |

Molecular Weight |

166.17 g/mol |

IUPAC Name |

5-ethoxy-1,3-benzodioxole |

InChI |

InChI=1S/C9H10O3/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5H,2,6H2,1H3 |

InChI Key |

CNIRPXHIBAQPHX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Benzodioxole, 5 Ethoxy and Its Analogues

Established Synthetic Pathways for the 1,3-Benzodioxole (B145889) Core

The formation of the 1,3-benzodioxole scaffold is a critical step in the synthesis of 1,3-Benzodioxole, 5-ethoxy- and its analogues. Several well-established methods are employed, primarily starting from catechol or its derivatives. These methods include condensation reactions, acylation reactions, and cyclization reactions.

Condensation Reactions in Benzodioxole Formation

A prevalent method for synthesizing the 1,3-benzodioxole core is the condensation reaction of catechol with a suitable methylene (B1212753) source. This reaction is typically catalyzed by an acid. For instance, catechol can be reacted with dihalomethanes, such as dichloromethane (B109758) or diiodomethane (B129776), in the presence of a base. frontiersin.orgchemicalbook.com Another approach involves the reaction of catechol with formaldehyde (B43269) or its equivalents.

A specific example is the reaction of catechol with diiodomethane and potassium carbonate in anhydrous dichloromethane. chemicalbook.com The reaction mixture is stirred at 0 °C and then heated to 120 °C. chemicalbook.com This process leads to the formation of the methylenedioxy bridge, completing the 1,3-benzodioxole ring system.

| Reactants | Reagents/Catalysts | Conditions | Product |

| Catechol, Diiodomethane | Potassium Carbonate | Anhydrous Dichloromethane, 0 °C to 120 °C | 1,3-Benzodioxole |

| Catechol, Dibromomethane | Potassium Hydrogen Carbonate | Dimethyl Sulfoxide (DMSO), 60 °C | 1,3-Benzodioxole |

This table presents examples of condensation reactions for the formation of the 1,3-benzodioxole core.

Acylation Reactions of 1,3-Benzodioxole

Acylation reactions of the pre-formed 1,3-benzodioxole ring are crucial for introducing various functional groups, which can be precursors to other substituents. The Friedel-Crafts acylation is a common method used to introduce an acyl group onto the aromatic ring of 1,3-benzodioxole. The reaction typically proceeds with high regioselectivity, favoring substitution at the 5-position due to the electron-donating nature of the methylenedioxy group.

For example, the 5-selective catalytic acylation of 1,3-benzodioxole can be achieved to form a 5-alkanoylbenzo chemicalbook.comarabjchem.orgdioxole. google.com This ketone can then be a versatile intermediate for further synthetic transformations.

| Substrate | Acylating Agent | Catalyst | Product |

| 1,3-Benzodioxole | Propionic anhydride | 70% Perchloric acid | 5-Propionyl-1,3-benzodioxole |

| 1,3-Benzodioxole | Acetyl chloride | Aluminum chloride | 5-Acetyl-1,3-benzodioxole |

This table illustrates examples of acylation reactions of 1,3-benzodioxole.

Cyclization Reactions involving Catechol Derivatives

Cyclization reactions starting from catechol derivatives are fundamental to forming the 1,3-benzodioxole ring. These reactions involve the formation of the five-membered dioxole ring fused to the benzene (B151609) ring. A common strategy is the reaction of catechol with a dihaloalkane or a dialkoxyalkane. google.com

For instance, the reaction of pyrocatechin (1,2-dihydroxybenzene) with a dihalo- or di-alkoxyalkane leads to the formation of a 1,3-benzodioxole derivative. google.com This method provides a direct route to the core structure.

Strategies for 5-Ethoxy Functionalization

Once the 1,3-benzodioxole core is established, the next critical step is the introduction of the ethoxy group at the 5-position. This is typically achieved through the etherification of a suitable precursor, most notably 5-hydroxy-1,3-benzodioxole, also known as sesamol (B190485).

Etherification of Suitable Precursors

The most direct route to 1,3-Benzodioxole, 5-ethoxy- is the etherification of sesamol. The Williamson ether synthesis is a widely used and effective method for this transformation. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the hydroxyl group of sesamol to form a phenoxide, which then acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide or ethyl bromide. wikipedia.orgmasterorganicchemistry.com

The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the alkoxide. The choice of solvent and reaction conditions can be optimized to achieve high yields.

| Precursor | Ethylating Agent | Base | Product |

| Sesamol (5-Hydroxy-1,3-benzodioxole) | Ethyl iodide | Sodium hydride | 1,3-Benzodioxole, 5-ethoxy- |

| Sesamol (5-Hydroxy-1,3-benzodioxole) | Ethyl bromide | Potassium carbonate | 1,3-Benzodioxole, 5-ethoxy- |

This table outlines the Williamson ether synthesis for the preparation of 1,3-Benzodioxole, 5-ethoxy-.

Regioselective Introduction of the Ethoxy Group

Achieving regioselectivity is paramount when functionalizing the 1,3-benzodioxole ring. For the synthesis of 1,3-Benzodioxole, 5-ethoxy-, starting with a precursor that already has a functional group at the 5-position is a common strategy.

An alternative, though more complex, approach involves the introduction of a different functional group at the 5-position, which can then be converted to an ethoxy group. For example, nitration of 1,3-benzodioxole can yield 5-nitro-1,3-benzodioxole. This nitro group can then be reduced to an amino group, which can be subsequently converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. libretexts.orgmasterorganicchemistry.com The resulting sesamol can then be etherified as described above. This multi-step process allows for the regioselective introduction of the ethoxy group at the 5-position.

Multi-step Synthetic Approaches to Complex 5-ethoxy-1,3-Benzodioxole Derivatives

The construction of complex benzodioxole molecules, such as those derived from 1,3-Benzodioxole, 5-ethoxy-, often necessitates multi-step synthetic sequences. These routes allow for the precise installation of various functional groups and the assembly of intricate molecular architectures. A common strategy begins with a pre-functionalized benzodioxole core, which is then elaborated through a series of chemical transformations.

For instance, a representative multi-step synthesis of advanced 1,3-benzodioxole derivatives starts from (6-bromobenzo[d] mdpi.commdpi.comdioxol-5-yl)methanol. worldresearchersassociations.com This initial substrate undergoes a sequence of reactions, including substitution and cross-coupling, to yield highly functionalized products. worldresearchersassociations.com This general approach is adaptable for creating a wide array of analogues, where the initial substrate could be a suitably substituted 5-ethoxy-1,3-benzodioxole precursor. The synthesis of N-(benzo[d] mdpi.commdpi.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds provides another example of a three-step process involving substitution and amide bond formation to generate complex derivatives. frontiersin.orgnih.gov

Substitution Reactions for Further Functionalization

Substitution reactions are fundamental to the multi-step synthesis of complex benzodioxole derivatives, enabling the introduction of diverse chemical moieties onto the aromatic ring or its side chains. Both nucleophilic and electrophilic substitution pathways are employed to build molecular complexity.

In one documented pathway, a brominated benzodioxole derivative serves as a key intermediate. worldresearchersassociations.com The synthesis begins with the conversion of an alcohol to a bromide using Appel conditions (CBr₄ and PPh₃), achieving a high yield. worldresearchersassociations.com This is followed by a nucleophilic substitution reaction where the bromide is displaced by an azide (B81097) (NaN₃) to form an azidomethyl derivative in very good yield. worldresearchersassociations.com This azide can then be used in subsequent reactions, such as cycloadditions, to introduce heterocyclic rings. worldresearchersassociations.com Another example involves a substitution reaction between a substituted benzyl (B1604629) bromide and thioglycolic acid as the initial step in a three-step synthesis of acetamide compounds. frontiersin.orgnih.gov

Cross-coupling Reactions (e.g., Suzuki-Miyaura) in Benzodioxole Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds in the synthesis of complex benzodioxole derivatives. worldresearchersassociations.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. worldresearchersassociations.com

A key strategy involves using a brominated 1,3-benzodioxole intermediate as the organic halide component. worldresearchersassociations.com This intermediate can be coupled with a wide range of arylboronic acids to introduce various substituted cyclic, aromatic, and heterocyclic rings. worldresearchersassociations.com The reaction conditions are optimized by screening different catalysts, ligands, bases, and solvents to maximize yield. worldresearchersassociations.com For example, the use of PdCl₂(PPh₃)₂ as a catalyst, PPh₃ as a ligand, and K₂CO₃ as a base in dioxane has been shown to be effective. worldresearchersassociations.com The yields for such coupling reactions can range from moderate to excellent (33-89%), depending on the specific boronic acid used. worldresearchersassociations.com

Table 1: Examples of Suzuki-Miyaura Coupling with a Benzodioxole Substrate

| Entry | Boronic Acid Partner | Product | Yield (%) |

| 1 | Isoxazole derivative | 4-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] mdpi.commdpi.comdioxol-5-yl)isoxazole | 60% |

| 2 | Quinolone derivative | 2-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] mdpi.commdpi.comdioxol-5-yl)quinolone | 62% |

| 3 | Pyridine derivative | 5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] mdpi.commdpi.comdioxol-5-yl)-2-(pyrrolidin-1-yl)pyridine | 47% |

| 4 | Pyrimidine derivative | 2-(methylsulfonyl)-5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] mdpi.commdpi.comdioxol-5-yl)pyrimidine | 60% |

| Data derived from a study on the synthesis of new 1,3-benzodioxole derivatives. The substrate for the coupling reaction was 1-((6-bromobenzo[d] mdpi.commdpi.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole. worldresearchersassociations.com |

Formation of Linked Benzodioxole Systems

The synthesis of molecules containing multiple, or "linked," benzodioxole units represents a specialized area of synthetic chemistry. These compounds can be assembled through various coupling strategies. While specific examples focusing on linking 5-ethoxy-1,3-benzodioxole units are not prevalent in the reviewed literature, the principles of cross-coupling reactions like the Suzuki-Miyaura coupling can be readily adapted for this purpose. For instance, a di-boronic acid could be coupled with two equivalents of a halogenated benzodioxole, or a di-halogenated benzodioxole could be coupled with two equivalents of a benzodioxole boronic acid to create symmetrical linked systems. The design of such syntheses is a key aspect of creating novel materials and complex molecules. nih.gov

Green Chemistry Approaches in 1,3-Benzodioxole Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of 1,3-benzodioxole and its derivatives. These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign materials and processes.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of benzodioxole derivatives. mdpi.com This technique involves pumping reagents through tubes or channels, often passing through packed beds containing catalysts or reagents. syrris.jp The benefits include superior heat and mass transfer, precise temperature control, enhanced safety, and easier scalability. mdpi.com

Utilization of Recyclable Heterogeneous Catalysts

The use of recyclable heterogeneous catalysts is a cornerstone of green chemistry in benzodioxole synthesis. mdpi.com Unlike homogeneous catalysts, which are dissolved in the reaction medium and can be difficult to separate, heterogeneous catalysts exist in a different phase (typically solid) from the reactants (typically liquid). mdpi.com This facilitates easy separation of the catalyst from the product mixture, often by simple filtration, and allows for the catalyst to be reused in subsequent reactions. mdpi.com

In the context of 1,3-benzodioxole synthesis, solid acid catalysts have been employed effectively. For the continuous flow acylation of 1,3-benzodioxole, recyclable heterogeneous catalysts such as AquivionSO₃H® have proven effective. mdpi.com This approach not only simplifies the workup procedure but also minimizes waste, as the need to separate and dispose of a soluble catalyst is eliminated. mdpi.com Research has shown that these solid catalysts can be used for extended periods in flow reactors, demonstrating good stability and sustained activity. mdpi.com

Table 2: Performance of a Heterogeneous Catalyst in Continuous Flow Acylation of 1,3-Benzodioxole

| Parameter | Value |

| Catalyst | AquivionSO₃H® |

| Reaction Time | 30 minutes |

| Temperature | 100 °C |

| Conversion Rate | 73% |

| Product Selectivity | 62% |

| Continuous Run Time | 6 hours |

| Data from a study on the continuous acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst. mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Benzodioxole, 5 Ethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of 1,3-Benzodioxole (B145889), 5-ethoxy- provides detailed information about the electronic environment of each proton. The spectrum is characterized by distinct signals for the aromatic protons, the methylenedioxy bridge protons, and the protons of the ethoxy group.

The three aromatic protons appear as a set of coupled multiplets in the aromatic region (typically δ 6.5-6.8 ppm). Their specific chemical shifts and coupling patterns are dictated by the electron-donating effects of the two oxygen-containing substituents. The proton at position 7, situated between the two ether groups, is expected to be the most shielded. The protons at positions 4 and 6 will exhibit more complex splitting patterns due to coupling with their neighbors.

The two protons of the methylenedioxy group (-O-CH₂-O-) typically resonate as a sharp singlet around δ 5.9-6.0 ppm. chemicalbook.com This characteristic signal is a key indicator of the benzodioxole core.

The ethoxy group gives rise to two distinct signals: a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂) appear as a quartet around δ 4.0 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) appear as a triplet around δ 1.4 ppm, resulting from coupling with the neighboring methylene protons.

Table 1: Predicted ¹H NMR Data for 1,3-Benzodioxole, 5-ethoxy-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~6.7 | d | ~8.0 |

| H-6 | ~6.6 | dd | ~8.0, 2.0 |

| H-7 | ~6.5 | d | ~2.0 |

| -OCH₂O- | ~5.9 | s | - |

| -OCH₂CH₃ | ~4.0 | q | ~7.0 |

¹³C NMR Analysis for Carbon Framework

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For 1,3-Benzodioxole, 5-ethoxy-, nine distinct signals are expected.

The aromatic region will display six signals for the benzene (B151609) ring carbons. The carbons directly attached to oxygen (C-3a, C-5, and C-7a) will be shifted significantly downfield. The chemical shifts for carbons in related benzodioxole structures typically appear between δ 140 and 150 ppm for oxygen-substituted carbons and between δ 100 and 120 ppm for the others. rsc.org

The methylenedioxy carbon (-O-CH₂-O-) gives a characteristic peak at approximately δ 101 ppm. rsc.org The two carbons of the ethoxy group will appear in the aliphatic region, with the methylene carbon (-O-CH₂) around δ 64 ppm and the terminal methyl carbon (-CH₃) around δ 15 ppm. chemguide.co.uklibretexts.org

Table 2: Predicted ¹³C NMR Data for 1,3-Benzodioxole, 5-ethoxy-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 | ~108 |

| C-5 | ~149 |

| C-6 | ~105 |

| C-7 | ~98 |

| C-3a | ~144 |

| C-7a | ~148 |

| -OCH₂O- | ~101 |

| -OCH₂CH₃ | ~64 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1,3-Benzodioxole, 5-ethoxy-, a COSY spectrum would show a clear correlation between the quartet of the ethoxy methylene group and the triplet of its methyl group. It would also map the connectivity between the adjacent aromatic protons, helping to assign their specific positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This allows for the direct assignment of protonated carbons. For example, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, the methylenedioxy proton singlet would correlate with the δ ~101 ppm carbon signal, and the ethoxy proton signals would correlate with their respective aliphatic carbon signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). columbia.edu This is particularly useful for identifying quaternary carbons (those with no attached protons) and piecing together the molecular fragments. Key HMBC correlations would include:

Correlations from the aromatic protons to adjacent and non-adjacent carbons, confirming the substitution pattern.

Correlations from the ethoxy methylene protons to the C-5 aromatic carbon, confirming the position of the ethoxy group.

Correlations from the methylenedioxy protons to the C-3a and C-7a carbons, confirming the structure of the dioxole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization. For 1,3-Benzodioxole, 5-ethoxy- (C₉H₁₀O₃), the exact molecular weight is 166.06 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 166.

The fragmentation pattern is diagnostic of the structure. Key fragmentation pathways for ethers and benzodioxoles include:

Loss of an ethyl group (•CH₂CH₃): A significant fragment may appear at m/z = 137, corresponding to the loss of the ethyl radical from the ethoxy group. This cation is resonance-stabilized.

Loss of ethylene (B1197577) (C₂H₄): Cleavage of the ethoxy group can also occur via the loss of a neutral ethylene molecule, leading to a fragment ion at m/z = 138.

Loss of formaldehyde (B43269) (CH₂O): A characteristic fragmentation of the methylenedioxy ring involves the loss of formaldehyde, which could lead to subsequent rearrangements and further fragmentation. massbank.eu

Retro-Diels-Alder (RDA) reaction: While less common for the aromatic ring itself, cleavage patterns consistent with RDA-type reactions within the dioxole ring can sometimes be observed.

The relative abundance of these fragment ions helps to confirm the presence and connectivity of the ethoxy and benzodioxole moieties. chemguide.co.uklibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The IR spectrum of 1,3-Benzodioxole, 5-ethoxy- would display several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretching from the ethoxy and methylenedioxy groups will be observed just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).

C=C Aromatic Stretching: One or more sharp peaks in the region of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon double bonds within the aromatic ring.

C-O Ether Stretching: The most prominent features for this molecule are the strong C-O stretching bands. The asymmetric stretching of the aryl-alkyl ether (Ar-O-C) is typically found in the 1200-1275 cm⁻¹ region, while the symmetric stretching appears around 1020-1075 cm⁻¹. The acetal (B89532) linkage of the methylenedioxy group also contributes strong C-O stretching bands in the 1000-1100 cm⁻¹ range. nist.gov

Table 3: Characteristic IR Absorption Bands for 1,3-Benzodioxole, 5-ethoxy-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3000-3100 |

| C-H Stretch | Aliphatic (-CH₂, -CH₃) | 2850-2980 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-O Stretch | Aryl-Alkyl Ether | 1200-1275 (asymmetric) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for 1,3-Benzodioxole, 5-ethoxy- is not widely published, analysis of related 1,3-benzodioxole derivatives provides valuable insights into its expected solid-state conformation. nih.goviucr.orgnih.gov

The 1,3-benzodioxole ring system is generally found to be nearly planar, though the five-membered dioxole ring often adopts a slight "envelope" conformation, with the methylene carbon (C-2) slightly out of the plane of the other four atoms. researchgate.netnih.gov The benzene ring remains planar as expected. The ethoxy group would exhibit conformational flexibility, with the C-C-O-C dihedral angle adopting a low-energy staggered conformation in the crystal lattice. The packing of molecules in the crystal would be governed by weak intermolecular forces such as van der Waals interactions and potentially weak C-H···O hydrogen bonds. iucr.org

Table 4: Mentioned Compounds

| Compound Name |

|---|

| 1,3-Benzodioxole, 5-ethoxy- |

| Formaldehyde |

Chemical Reactivity and Reaction Pathways of 1,3 Benzodioxole, 5 Ethoxy

Electrophilic Aromatic Substitution Reactions on the Benzodioxole Core

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. In the case of 1,3-Benzodioxole (B145889), 5-ethoxy-, the aromatic ring is "activated" towards EAS due to the presence of two powerful electron-donating groups (EDGs): the methylenedioxy bridge and the ethoxy group. Both groups increase the nucleophilicity of the benzene (B151609) ring, making it more reactive towards electrophiles than benzene itself. Activating groups donate electron density into the conjugated π system, stabilizing the carbocation intermediate (the arenium ion or σ-complex) formed during the reaction, thereby increasing the reaction rate.

In polysubstituted benzene derivatives, the position of incoming electrophiles is directed by the existing substituents. Both the methylenedioxy and ethoxy groups are classified as ortho-, para-directors. To predict the site of substitution on the 1,3-Benzodioxole, 5-ethoxy- ring, the directing effects of both groups must be considered. The available positions for substitution are C4, C6, and C7.

The 5-Ethoxy Group: As a strong activating group, it directs incoming electrophiles to its ortho positions (C4 and C6) and its para position. The para position is occupied by the dioxole ring, so its primary influence is directed toward C4 and C6.

The 1,3-Benzodioxole Group: This group also functions as an ortho-, para-director. It directs substitution to positions ortho to the oxygen atoms (C4 and C7) and para to the methylenedioxy bridge (C5, which is already substituted).

The cumulative effect is a strong activation of the C4 and C6 positions. The C4 position is particularly favored as it is ortho to the ethoxy group and also ortho to one of the oxygen atoms of the dioxole ring, representing a point of synergistic activation. The C6 position is also highly activated, being ortho to the strong ethoxy director. The C7 position is activated by the dioxole ring but is meta to the powerful ethoxy director, making it a less likely site for substitution. Therefore, electrophilic substitution is expected to yield a mixture of 4- and 6-substituted products, with the precise ratio depending on the specific reaction conditions and the steric bulk of the electrophile.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-5-ethoxy-1,3-benzodioxole and 6-Nitro-5-ethoxy-1,3-benzodioxole |

| Halogenation | Br₂ / FeBr₃ | 4-Bromo-5-ethoxy-1,3-benzodioxole and 6-Bromo-5-ethoxy-1,3-benzodioxole |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(6-Ethoxy-1,3-benzodioxol-5-yl)alkan-1-one (primarily at C6 due to sterics) |

| Sulfonation | Fuming H₂SO₄ | 5-Ethoxy-1,3-benzodioxole-6-sulfonic acid |

Reactions Involving the Ethoxy Substituent

The ethoxy group (-OCH₂CH₃) itself can participate in specific reactions, primarily involving the cleavage of the aryl-alkyl ether bond.

Aryl ethers are known to undergo cleavage when treated with strong acids, particularly hydrohalic acids like HBr and HI. This reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, which transforms the alkoxy group into a good leaving group (a neutral phenol (B47542) molecule). The halide anion (Br⁻ or I⁻), a potent nucleophile, then attacks the electrophilic carbon of the ethyl group. Because the carbon of the aromatic ring is not susceptible to Sₙ2 attack and the formation of an aryl cation is highly unfavorable for an Sₙ1 pathway, the cleavage invariably occurs at the alkyl-oxygen bond. This results in the formation of 1,3-benzodioxol-5-ol (hydroxy-sesamol) and an ethyl halide.

Reaction Scheme: Ether Cleavage 1,3-Benzodioxole, 5-ethoxy- + HBr → 1,3-Benzodioxol-5-ol + CH₃CH₂Br

Hydrolysis is the cleavage of the ether bond using water, typically under strong acidic catalysis and often requiring heat. This reaction follows the same mechanistic principle as the nucleophilic substitution described above. The ether oxygen is protonated, and a water molecule acts as the nucleophile, attacking the ethyl group to ultimately yield 1,3-benzodioxol-5-ol and ethanol. Due to the stability of the aryl ether bond, these conditions are generally harsh.

Michael Addition Potential of the Compound

The Michael reaction, or conjugate 1,4-addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor).

1,3-Benzodioxole, 5-ethoxy- in its native form is neither a Michael donor nor a Michael acceptor.

It lacks the α,β-unsaturated carbonyl or a similarly activated alkene system required to function as a Michael acceptor .

It does not possess a sufficiently acidic proton to be easily deprotonated to form the resonance-stabilized carbanion needed to act as a Michael donor .

Other Transformation Reactions Relevant to 5-ethoxy-1,3-Benzodioxole Reactivity

While specific documented transformation reactions for 1,3-Benzodioxole, 5-ethoxy- are not extensively reported in readily available scientific literature, its reactivity can be inferred from the behavior of closely related 1,3-benzodioxole derivatives. The electron-donating nature of the ethoxy and methylenedioxy groups significantly activates the aromatic ring, making it susceptible to various electrophilic substitution and metalation reactions.

One notable transformation is electrophilic aromatic substitution. The position of substitution on the 1,3-benzodioxole ring is directed by the activating groups. For 5-substituted 1,3-benzodioxoles, electrophilic attack typically occurs at the position ortho to the activating group, which is the 6-position.

A key example of such a reaction is formylation. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a common method for formylating electron-rich aromatic rings. This reaction introduces a formyl (-CHO) group onto the aromatic nucleus. For instance, the formylation of dihydroapiol (4,7-dimethoxy-5-propyl-1,3-benzodioxole), a compound with a similar activation pattern, proceeds at the position ortho to the alkyl group and para to a methoxy (B1213986) group, highlighting the directing effects of the substituents. mdpi.com The isolation of 4-ethoxybenzo[d] worldresearchersassociations.comdioxol-6-carbaldehyde from a natural source further supports the feasibility of formylation on an ethoxy-substituted benzodioxole ring. nih.gov

Bromination is another well-established electrophilic aromatic substitution reaction for activated aromatic systems. The reaction of 1,3-benzodioxole derivatives with brominating agents such as bromine in a suitable solvent typically leads to substitution on the aromatic ring. For example, the bromination of 5-isopropyl-1,3-benzodioxole (B17428) with bromine in carbon tetrachloride yields 5-Bromo-6-isopropyl-1,3-benzodioxole, demonstrating substitution at the 6-position. prepchem.com This suggests that 1,3-Benzodioxole, 5-ethoxy- would likely undergo bromination at the 6-position as well.

Metalation, particularly lithiation, is another important transformation for functionalizing aromatic compounds. The reaction of 1,3-benzodioxole derivatives with organolithium reagents can lead to deprotonation at specific sites, which can then be quenched with various electrophiles. For instance, the lithiation of 4-bromo-1,2-(methylenedioxy)benzene (B1209508) with sec-butyllithium (B1581126) followed by reaction with (S)-(-)-propylene oxide is a key step in the synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol. google.com This indicates that the benzodioxole ring can be selectively metalated to introduce new functional groups.

The following table summarizes the expected outcomes of these transformation reactions on 1,3-Benzodioxole, 5-ethoxy-, based on the reactivity of analogous compounds.

| Reaction Type | Reagents | Expected Major Product |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | 5-ethoxy-1,3-benzodioxole-6-carbaldehyde |

| Bromination | Br₂, Solvent | 6-bromo-5-ethoxy-1,3-benzodioxole |

| Metalation (Lithiation) | n-BuLi or s-BuLi, then E⁺ | 6-substituted-5-ethoxy-1,3-benzodioxole |

It is important to note that while these reactions are predicted based on established chemical principles and the behavior of similar molecules, the specific conditions and outcomes for 1,3-Benzodioxole, 5-ethoxy- would require experimental verification.

Structure Activity Relationship Sar Studies of 1,3 Benzodioxole, 5 Ethoxy Derivatives

Influence of Ethoxy Substitution on Biological Interactions

While specific research focusing solely on the 5-ethoxy substitution is limited, the influence of alkoxy groups, in general, provides valuable insights into the potential role of the ethoxy moiety. The electronic and steric properties of substituents on the aromatic ring are crucial for molecular recognition and interaction with biological targets.

In a quantitative structure-activity relationship (QSAR) study on the antilipid peroxidative activity of benzodioxole derivatives, the presence of methoxy (B1213986) substituents on an attached phenyl ring was found to significantly lower the antioxidant activity. nih.gov This suggests that the electronic contributions of alkoxy groups can be detrimental to certain biological activities. The slightly larger size of the ethoxy group compared to the methoxy group could also introduce steric effects that may either enhance or hinder binding to a specific target site, depending on the topology of the binding pocket.

Impact of Benzodioxole Core Modifications on Activity

The 1,3-benzodioxole (B145889) core is a privileged scaffold in medicinal chemistry, and its structural integrity is often vital for biological activity. nih.gov Modifications to this core can lead to significant changes in the compound's efficacy.

Role of Side Chains and Other Substituents on Activity

The nature and position of side chains and other substituents attached to the 1,3-benzodioxole core are primary determinants of biological activity and selectivity.

In one study, a series of N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides were synthesized and evaluated as auxin receptor agonists. The SAR analysis revealed that the electronic properties of the substituents on the benzyl (B1604629) side chain were critical. The introduction of electron-withdrawing groups (e.g., 3-Cl, 3-Br, 3-I) enhanced the bioactivity, whereas electron-donating groups (e.g., 3-CH₃, 3-OCH₃) led to a decrease in activity.

Another research effort focused on synthesizing benzodioxole derivatives with aryl acetate (B1210297) and aryl acetic acid side chains to act as cyclooxygenase (COX) inhibitors. najah.edu The study found that halogen substitutions (Br, Cl, I) on the terminal phenyl ring significantly influenced the inhibitory activity against COX-1 and COX-2 enzymes. For example, compound 4f (an acetic acid derivative with a halogen substituent) showed the most potent inhibitory activity against the COX-1 enzyme with an IC₅₀ of 0.725 µM. najah.edu

Furthermore, the incorporation of a carboxamide linker has been shown to be beneficial for anticancer activity. A study demonstrated that benzodioxole-carboxamide derivatives displayed potent cytotoxicity against various cancer cell lines, whereas analogous compounds lacking the amide moiety were significantly less active. najah.edubsb-muenchen.de This highlights the importance of the side chain in forming key interactions, such as hydrogen bonds, with the target receptor. The strategic combination of the benzodioxole core with heterocyclic moieties like the 1,2,3-triazole ring is another approach that has been used to generate novel derivatives with diverse biological potential. worldresearchersassociations.com

| Core Structure | Side Chain/Substituent | Observed Biological Activity | Key SAR Finding |

|---|---|---|---|

| N-(benzo[d] nih.govresearchgate.netdioxol-5-yl) | -2-(one-benzylthio) acetamide (B32628) with 3-Cl on benzyl | Enhanced auxin receptor agonism | Electron-withdrawing groups on the side chain increase activity. |

| N-(benzo[d] nih.govresearchgate.netdioxol-5-yl) | -2-(one-benzylthio) acetamide with 3-CH₃ on benzyl | Decreased auxin receptor agonism | Electron-donating groups on the side chain decrease activity. |

| Benzodioxole | Aryl acetic acid with halogen (4f) | Potent COX-1 Inhibition (IC₅₀ = 0.725 µM) | Specific halogenated side chains enhance COX enzyme inhibition. najah.edu |

| Benzodioxole | Carboxamide derivatives (2a & 2b) | Potent anticancer activity | The carboxamide linker is crucial for cytotoxicity. bsb-muenchen.de |

Computational Chemistry in SAR Elucidation

Computational methods are powerful tools for understanding and predicting the biological activity of molecules, thereby guiding the design of more effective derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands interact with the active sites of proteins.

In the development of novel auxin receptor agonists, molecular docking was performed on a series of N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides with the auxin receptor protein TIR1. The analysis revealed that the most active compound, K-10 , had a stronger binding ability with TIR1 than the natural auxin NAA, providing a structural basis for its enhanced biological activity.

In another study, newly synthesized spirooxindole derivatives bearing a benzodioxole moiety were docked against α-glucosidase and α-amylase, two enzymes relevant to diabetes. The virtual screening predicted that compound 6i was a potent inhibitor of both enzymes, with binding affinities of -10.1 kcal/mol for α-glucosidase and -8.9 kcal/mol for α-amylase. These computational predictions were subsequently confirmed by in vitro assays.

| Compound Series | Protein Target | Key Finding from Docking |

|---|---|---|

| N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides | Auxin Receptor TIR1 | The most active derivative (K-10) showed stronger binding affinity than the natural ligand. |

| Benzodioxole grafted spirooxindoles | α-glucosidase | Compound 6i identified as a potent inhibitor with a binding affinity of -10.1 kcal/mol. |

| Benzodioxole grafted spirooxindoles | α-amylase | Compound 6i showed a strong binding affinity of -8.9 kcal/mol. |

Quantum chemical calculations are used to determine the electronic properties of molecules, such as the distribution of electric charge and the energies of molecular orbitals. These properties are fundamental to a molecule's reactivity and its ability to interact with biological targets.

For example, the efficiency of 1,3-benzodioxole derivatives as corrosion inhibitors has been studied using quantum chemical calculations to determine parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.net These frontier orbitals are crucial in predicting the reactivity of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons, while a lower ELUMO value indicates a greater ability to accept electrons.

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach significantly accelerates the identification of novel lead compounds.

A successful application of this method was demonstrated in the search for new auxin receptor agonists. Researchers began by screening the Maybridge database, which contains over 53,000 small molecules. Using pharmacophore models and molecular docking simulations against the auxin receptor TIR1, they filtered this large library down to 25 top-scoring compounds. Among these hits was the molecule HTS05309 , a benzodioxole derivative that was selected as a lead compound for further chemical synthesis and optimization due to its favorable properties. This process ultimately led to the development of a series of potent root growth promoters.

Biological Activity and Mechanistic Insights of 1,3 Benzodioxole, 5 Ethoxy Analogues

Modulation of Enzyme Systems

The 1,3-benzodioxole (B145889) moiety is a well-established modulator of various enzyme systems. Its interactions are often characterized by potent, mechanism-based inhibition, which has significant implications in toxicology and drug development.

Derivatives containing the 1,3-benzodioxole (or methylenedioxyphenyl, MDP) group are well-documented inhibitors of cytochrome P450 (CYP450) enzymes. ingentaconnect.com The primary mechanism of inhibition is not simple competition but rather a process known as mechanism-based inactivation, which is time- and NADPH-dependent. nih.govmdpi.com

The process begins when the CYP450 enzyme metabolizes the methylenedioxy bridge of the benzodioxole ring. nih.gov This oxidative reaction, catalyzed by the enzyme's heme iron center, leads to the formation of a highly reactive carbene intermediate. nih.gov This reactive species does not dissociate from the active site; instead, it covalently binds to the ferrous heme iron. researchgate.net This results in the formation of a stable, quasi-irreversible metabolic-intermediate complex (MIC). researchgate.net The formation of this complex effectively sequesters the enzyme in an inactive state, preventing it from metabolizing other substrates. mdpi.com Because this type of inhibition requires the enzyme to first activate the inhibitor, it is considered a form of "suicide inhibition." researchgate.net This potent and long-lasting inactivation of CYP450 enzymes is a hallmark of many methylenedioxyphenyl compounds and is a critical consideration in pharmacology due to the high potential for drug-drug interactions. nih.govnih.gov

Lactate (B86563) dehydrogenase (LDH), particularly the LDHA isoform, is a key enzyme in the metabolic pathway of many cancer cells. nih.govnih.gov These cells often rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect, which results in high levels of lactate production catalyzed by LDHA. researchgate.net Consequently, inhibiting LDHA is a promising strategy for cancer therapy. nih.govgoogle.com

In this context, novel 1,3-benzodioxole derivatives have been synthesized and identified as potential small-molecule inhibitors of LDHA. nih.govresearchgate.net In one study, a series of derivatives were created via trans-esterification using piperonyl alcohol as a starting material. nih.gov Two compounds from this series demonstrated noteworthy and selective inhibition of the LDHA isoform. nih.govresearchgate.net Compound 2, which features two aromatic rings and a p-CF3 moiety, was identified as a selective and potent LDHA inhibitor. nih.gov

Below is a summary of the inhibitory activity for the most promising compounds identified in the study.

| Compound | LDHA IC50 (µM) | LDHB IC50 (µM) | Selectivity |

| Compound 2 | 13.63 | 395.3 | Selective for LDHA |

| Compound 10 | 47.20 | > 1000 | Selective for LDHA |

Data sourced from Scientific Reports (2020). nih.govresearchgate.net

These findings underscore the potential of the 1,3-benzodioxole scaffold in designing selective inhibitors against metabolic enzymes relevant to cancer. nih.govnih.gov

Receptor Agonism/Antagonism

Beyond enzyme modulation, the 1,3-benzodioxole scaffold is integral to compounds designed to interact with specific cellular receptors, demonstrating activity in both plant and animal systems.

Auxins are a class of phytohormones that play a central role in regulating plant growth and development, particularly root formation. frontiersin.org Researchers have successfully used the 1,3-benzodioxole structure to develop potent synthetic auxin agonists. researchgate.netnih.gov Through computer-aided drug design, a series of N-(benzo[d] ingentaconnect.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides, designated K-1 to K-22, were synthesized and evaluated. nih.gov

These compounds were designed to interact with the auxin receptor TIR1 (Transport Inhibitor Response 1). researchgate.netnih.gov One derivative in particular, K-10, exhibited a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice), with activity that significantly surpassed that of the widely used synthetic auxin, 1-naphthylacetic acid (NAA). frontiersin.orgnih.gov The mechanism of action involves K-10 binding to the TIR1 receptor, which in turn enhances auxin-related signaling pathways and down-regulates the expression of genes that inhibit root growth. researchgate.netnih.gov Molecular docking studies confirmed that K-10 has a stronger binding affinity for TIR1 than NAA. researchgate.net

The table below illustrates the potent root-promoting activity of K-10 compared to a lead compound and a standard synthetic auxin in Arabidopsis.

| Compound | Concentration (µM) | Primary Root Promotion Rate (%) |

| K-10 | 0.1 | +37.1% |

| HTS05309 (Lead Compound) | 0.1 | +18.7% |

| NAA (1-Naphthylacetic acid) | 0.1 | -36.9% |

Data sourced from Frontiers in Plant Science (2022). nih.gov

These results indicate that this class of 1,3-benzodioxole derivatives represents a promising avenue for developing novel plant growth regulators for agricultural applications. researchgate.netnih.gov

The development of ligands for serotonin (B10506) (5-HT) receptors is a major focus of neuropharmacology. While research specifically detailing serotonin receptor antagonism by hybrid chroman-benzodioxole derivatives is limited, studies on structurally related scaffolds demonstrate the utility of fused dioxole-type rings in designing such agents. A notable example comes from research into benzodioxanylpiperazine derivatives, which are structurally related to chroman-based systems. A series of these benzodioxanylpiperazine compounds were prepared and evaluated for their affinity and functional activity at the 5-HT(1A) receptor. nih.gov Many compounds in this class showed high affinity for the human 5-HT(1A) receptor and acted as potent antagonists both in vitro and in vivo. nih.gov This line of research led to the discovery of Lecozotan, a compound that progressed to clinical trials. nih.gov This works highlights the potential of benzodioxane and related heterocyclic systems as valuable scaffolds for developing potent and selective serotonin receptor antagonists.

Potential as Bioactive Scaffolds

The diverse biological activities exhibited by 1,3-benzodioxole derivatives highlight the importance of this chemical structure as a privileged scaffold in the design of bioactive agents. chemicalbook.comresearchgate.net Its utility is demonstrated in several distinct areas:

Enzyme Inhibition: The unique electronic properties of the methylenedioxy group allow for mechanism-based inactivation of critical enzymes like Cytochrome P450s, a property of significant toxicological and pharmacological relevance. ingentaconnect.com Furthermore, derivatives have been engineered to selectively inhibit metabolic enzymes such as Lactate Dehydrogenase A, presenting a potential therapeutic strategy for cancer. nih.govresearchgate.net

Receptor Modulation: The scaffold has been successfully incorporated into molecules that function as potent agonists for plant hormone receptors, such as the auxin receptor TIR1, leading to the development of novel root growth promoters. researchgate.netnih.gov

Medicinal Chemistry: The 1,3-benzodioxole ring is a key component in a wide array of pharmacologically active compounds, and its derivatives are continuously investigated for various therapeutic properties. chemicalbook.com

The ability of the 1,3-benzodioxole core to be readily modified and incorporated into larger, more complex molecules, while often imparting potent biological activity, secures its role as a valuable and versatile starting point for drug discovery and agrochemical development.

Antifungal Activities of Benzodioxole Conjugates

The 1,3-benzodioxole scaffold is a versatile structure that has been incorporated into various molecular hybrids to enhance their antifungal potential. buketov.edu.kzresearchgate.net Research has shown that conjugating the benzodioxole moiety with other heterocyclic systems, such as imidazole, thiazole, and pyrazoline, can lead to compounds with significant activity against both human pathogenic and phytopathogenic fungi. buketov.edu.kz Structural modifications, like the addition of an aliphatic or amide linker at position 5 and an electron-withdrawing group at position 6 of the benzodioxole ring, have been found to enhance antifungal efficacy. researchgate.netresearchgate.net

One study focused on synthesizing benzodioxole–imidazole molecular hybrids bearing ester functionalities. nih.gov These compounds were evaluated in vitro against several fungal strains. Notably, compounds 5l and 5m , which feature a trifluoromethylphenyl moiety, demonstrated the most potent activity against Candida albicans, with a minimum inhibitory concentration (MIC) value of 0.148 μmol/mL. nih.gov Another compound from the same series, 5b , was most effective against Candida tropicalis (MIC = 0.289 μmol/mL). nih.gov Furthermore, compounds 5o and 5l were the most active against Candida parapsilosis and Aspergillus niger, respectively. nih.gov

Another area of investigation involves γ-lactam derivatives that contain a 1,3-benzodioxole unit. researchgate.net A series of these analogs were synthesized and tested against four major crop-threatening agricultural fungi. researchgate.net Compound I9 showed a high inhibition rate of 95.16% against Sclerotinia sclerotiorum. researchgate.net Additionally, compounds I5 and I12 exhibited strong activity against Phytophthora capsici, with inhibition rates of 93.44% and 91.25%, respectively. researchgate.net Further investigation revealed that the half-maximal inhibitory concentration (IC50) values for I5 (19.13 µM) and I12 (9.12 µM) against Phytophthora capsici were significantly better than the commercial fungicide hymexazol (B17089) (IC50 = 325.45 µM). researchgate.net

Nitropropenyl benzodioxole (NPBD), a nitroalkenyl benzene (B151609) derivative, has also been identified as a potent antifungal agent with broad-spectrum activity comparable to Amphotericin B and Miconazole. mdpi.com It has shown high activity in MIC assays against a variety of saprophytic, commensal, and parasitic fungi, proving to be fungicidal to most species tested. mdpi.com

Table 1: Antifungal Activity of Selected Benzodioxole Derivatives

| Compound | Target Fungi | Activity Measurement | Value |

|---|---|---|---|

| 5l | Candida albicans, Aspergillus niger | MIC | 0.148 μmol/mL |

| 5m | Candida albicans | MIC | 0.148 μmol/mL |

| 5b | Candida tropicalis | MIC | 0.289 μmol/mL |

| 5o | Candida parapsilosis | MIC | Most Active |

| I9 | Sclerotinia sclerotiorum | Inhibition Rate | 95.16% |

| I5 | Phytophthora capsici | Inhibition Rate / IC50 | 93.44% / 19.13 µM |

| I12 | Phytophthora capsici | Inhibition Rate / IC50 | 91.25% / 9.12 µM |

Antitumour and Anticancer Potentials of Benzodioxole Derivatives

The 1,3-benzodioxole ring is a key structural feature in many natural and synthetic compounds exhibiting anticancer activity, including podophyllotoxin (B1678966) and steganacin, which are known tubulin polymerization inhibitors. researchgate.netnih.gov The methylenedioxy group is considered crucial for this biological activity. nih.gov

A series of synthesized 1,3-benzodioxole derivatives were evaluated for their in vitro antitumor activity against a panel of human tumor cell lines. nih.gov Among these, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester 8 was identified as the most active compound, showing significant growth inhibitory activity on 52 cell lines at concentrations between 10⁻⁷ to 10⁻⁵ M. nih.gov

In another study, new peptidyl derivatives containing the 1,3-benzodioxole system were synthesized from natural safrole. nih.gov Some of these compounds demonstrated the ability to inhibit the growth of sarcoma S-180 tumors in mice. nih.gov

Further research focused on benzodioxole derivatives with carboxamide groups. najah.edu Compounds 2a and 2b showed potent anticancer activity against various cancer cell lines, including Hep3B (liver), HeLa (cervical), and Caco-2 (colorectal). najah.edu Specifically, compound 2a induced cell cycle arrest in the G2-M phase in Hep3B cells at a level comparable to doxorubicin. najah.edu The presence of a dimethoxy phenyl amide moiety in these compounds, similar to the structure of the potent anticancer agent Combretastatin A-4 (CA-4), was linked to their activity. najah.edu

Leveraging the antitumor potential of piperine, which contains a benzodioxole core, researchers designed and synthesized 13 benzodioxolane derivatives. nih.gov The most potent compound, HJ1 , showed a 4-fold and 10-fold greater inhibitory effect on HeLa and MDA-MB-231 cell lines, respectively, compared to piperine. nih.gov Mechanistic studies revealed that HJ1 significantly inhibited the clonogenicity, migration, and adhesion of HeLa cells and suppressed tumor angiogenesis in a chick embryo chorioallantoic membrane (CAM) model. nih.gov

Additionally, 1,3-benzodioxole derivatives have been investigated for their ability to enhance the anti-tumor efficiency of arsenicals by inhibiting the thioredoxin system, leading to induced oxidative stress and apoptosis. semanticscholar.org

Table 2: Anticancer Activity of Selected Benzodioxole Derivatives

| Compound | Cancer Cell Line / Model | Activity Noted |

|---|---|---|

| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester 8 | 52 human tumor cell lines | Significant growth inhibition (10⁻⁷ to 10⁻⁵ M) |

| Peptidyl derivatives from safrole | Sarcoma S-180 (in mice) | Tumor growth inhibition |

| 2a | Hep3B (Liver) | Potent anticancer activity, G2-M phase cell cycle arrest |

| 2b | Hep3B (Liver) | Anticancer activity |

| HJ1 | HeLa, MDA-MB-231 | 4-fold and 10-fold increased inhibition vs. piperine |

Antimicrobial Properties

Derivatives of 1,3-benzodioxole have demonstrated notable antimicrobial activities. researchgate.net Synthetic efforts have focused on creating new compounds with enhanced efficacy against various bacterial strains.

One study detailed the synthesis of peptidyl derivatives from 5- and 6-substituted 1,3-benzodioxoles. nih.gov While some of these compounds were evaluated for antitumour activity, their in vitro antimicrobial screening revealed that they could promote the growth of certain organisms, including Bacillus subtilis. nih.gov

In a different approach, five 1,3-benzodioxole derivatives were synthesized from piperonal (B3395001) and tested against five pathogenic bacterial strains: Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net A Schiff base derivative, compound (2) , was able to inhibit four of the five tested strains, including the drug-resistant MRSA. researchgate.net In silico studies suggested that this compound may exert its effect by binding to the bacterial FabH enzyme. researchgate.net

Another investigation involved the synthesis of a series of 5-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives. semanticscholar.org These compounds exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org The pyrrolidinomethanone derivative 4e was particularly effective against Sarcina and Staphylococcus aureus, with MICs of 80 nM and 110 nM, respectively. semanticscholar.org

Furthermore, 1,3-benzodioxole-based ionic liquids have been synthesized and evaluated for their antibacterial properties against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). doaj.org The study reported the minimum inhibitory concentration (MIC) and zone of inhibition (ZOI) for different combinations. doaj.org

Table 3: Antibacterial Activity of Selected Benzodioxole Derivatives

| Compound / Derivative | Target Bacteria | Activity Measurement | Value |

|---|---|---|---|

| Schiff base derivative (2) | MRSA, and 3 other strains | Inhibition | Active against 4/5 strains |

| Pyrrolidinomethanone derivative 4e | Sarcina | MIC | 80 nM |

| Pyrrolidinomethanone derivative 4e | Staphylococcus aureus | MIC | 110 nM |

Antioxidant and Anti-inflammatory Properties

Benzodioxole derivatives have been investigated for their potential as antioxidant and anti-inflammatory agents. nih.govnih.gov The 1,3-benzodioxole scaffold is present in compounds that exhibit these biological activities. researchgate.net

A study involving the synthesis of benzodioxole-pyrazole hybrids identified several compounds with significant anti-inflammatory, analgesic, and antioxidant properties. nih.gov These compounds were evaluated for their ability to inhibit cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.gov Compounds 11 , 17 , and 26 displayed notable dual inhibition of COX-2 and 5-LOX. nih.gov Specifically, analogs 11 and 17 significantly reduced the production of tumor necrosis factor (TNF)-α by 85.19% and 97.71%, respectively. nih.gov

Another research effort synthesized a series of benzodioxole compounds and evaluated their antioxidant activity. najah.edu Benzodiazepine derivatives 7a and 7b showed moderate antioxidant activity in a DPPH scavenging assay, with IC50 values of 39.85 µM and 79.95 µM, respectively, when compared to the potent antioxidant Trolox (IC50 = 7.72 µM). najah.edu

From the plant Hypecoum erectum, a new 1,3-benzodioxole derivative named Hypecoumic acid (1) was isolated. nih.govresearchgate.netsemanticscholar.org Its in vitro antioxidant activity was assessed using a DPPH-scavenging assay, which revealed moderate activity with an IC50 value of 86.3 ± 0.2 μM. nih.govsemanticscholar.org

Additionally, novel benzodioxole derivatives designed as COX inhibitors were synthesized and evaluated. nih.gov Compound 3b showed potent activity against both COX-1 and COX-2 with IC50 values of 1.12 µM and 1.3 µM, respectively. nih.gov Compound 4f was the most potent against the COX-1 enzyme with an IC50 of 0.725 µM. nih.gov In general, the synthesized compounds showed moderate activity against both COX enzymes. nih.gov

Table 4: Antioxidant and Anti-inflammatory Activity of Selected Benzodioxole Derivatives

| Compound | Activity Type | Target/Assay | Result (IC50 or % Inhibition) |

|---|---|---|---|

| 11 | Anti-inflammatory | TNF-α production | 85.19% reduction |

| 17 | Anti-inflammatory | TNF-α production | 97.71% reduction |

| 26 | Anti-inflammatory | COX-1/COX-2 inhibition | High selectivity |

| 7a | Antioxidant | DPPH scavenging | 39.85 µM |

| 7b | Antioxidant | DPPH scavenging | 79.95 µM |

| Hypecoumic acid (1) | Antioxidant | DPPH scavenging | 86.3 ± 0.2 μM |

| 3b | Anti-inflammatory | COX-1 / COX-2 inhibition | 1.12 µM / 1.3 µM |

| 4f | Anti-inflammatory | COX-1 inhibition | 0.725 µM |

Insecticidal Synergism Mechanisms

This mechanism helps to overcome metabolic resistance in insects, which is a common issue where insects develop an enhanced ability to detoxify insecticides. google.com The use of synergists like piperonyl butoxide (PBO), a well-known 1,3-benzodioxole derivative, can restore the susceptibility of resistant insect populations to various classes of insecticides. google.com These include pyrethrins, pyrethroids, carbamates, and organophosphates. google.com

The interaction of MDP compounds with cytochrome P-450 is a key aspect of their synergistic mechanism. chemicalbook.com This interaction effectively blocks the primary metabolic pathways that would otherwise neutralize the insecticidal compound, leading to a more potent and prolonged insecticidal effect. epa.gov This synergistic action allows for lower doses of insecticides to be used, which can help mitigate environmental pollution and slow the development of further resistance. google.com

Antifertility Effects in Insect Models

Certain derivatives of 1,3-benzodioxole have been investigated for their antifertility effects on insects, presenting a potential avenue for insect population control. nih.gov Research has demonstrated that specific benzyl-1,3-benzodioxoles act as chemosterilants, which can disrupt the reproductive capabilities of insects. nih.gov

A study focused on the antifertility effects of benzylphenols and benzyl-1,3-benzodioxoles on screwworm flies (Cochliomyia hominivorax). nih.gov When these compounds were administered, they induced sterility, affecting the fertility of the flies. nih.gov This chemosterilant activity suggests that these compounds interfere with the physiological processes essential for reproduction in these insects. nih.gov The application of such compounds can lead to a reduction in the reproductive output of pest populations, offering a method of control that is distinct from direct toxicity.

Applications in Advanced Materials Science and Organic Synthesis

1,3-Benzodioxole (B145889), 5-ethoxy- as a Synthetic Building Block

The 1,3-benzodioxole scaffold is a fundamental building block in organic synthesis, prized for its stability and the reactivity it imparts to the fused benzene (B151609) ring. chemicalbook.com The dioxole ring's oxygen atoms increase the electron density of the aromatic system, facilitating electrophilic substitution reactions. chemicalbook.com The presence of a 5-ethoxy group further activates the ring, directing incoming electrophiles to specific positions and enabling the controlled synthesis of highly substituted aromatic compounds.

This strategic utility is demonstrated in the synthesis of a wide array of complex molecules. For instance, derivatives of 1,3-benzodioxole are used as starting materials for multi-step syntheses to create novel heterocyclic compounds with potential biological activity. worldresearchersassociations.com Researchers have successfully synthesized series of N-(benzo[d] chemicalbook.comscielo.brdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds, which act as potent root growth promoters, showcasing the scaffold's importance in developing new agrochemicals. frontiersin.orgresearchgate.net In medicinal chemistry, the benzodioxole unit is a key component in the synthesis of potential cyclooxygenase (COX) inhibitors and cytotoxic agents, starting from precursors like 3,4-(methylenedioxy)phenylacetic acid. nih.gov The 5-ethoxy derivative, specifically, serves as a tailored building block for creating analogues with modified electronic and steric properties, allowing chemists to fine-tune the characteristics of the final target molecule.

Intermediates in the Synthesis of More Complex Molecules

Beyond its role as an initial building block, the 1,3-benzodioxole moiety is a crucial intermediate in lengthy synthetic pathways. chemicalbook.com Its structural integrity allows it to be carried through multiple reaction steps, providing a stable core upon which molecular complexity can be built.

A clear example of this is the synthesis of novel triazole-benzodioxole hybrids. worldresearchersassociations.com In this process, a starting material like (6-bromobenzo[d] chemicalbook.comscielo.brdioxol-5-yl)methanol is converted through several steps, including bromination, azidation, and a Huisgen 1,3-dipolar cycloaddition, to form a stable triazole-containing intermediate. worldresearchersassociations.com This intermediate then undergoes a final Suzuki-Miyaura coupling reaction with various boronic acids to produce a library of diverse and complex molecules. worldresearchersassociations.comresearchgate.net The benzodioxole core remains intact throughout this sequence, demonstrating its robustness as a foundational intermediate.

The table below outlines a typical multi-step synthesis where a benzodioxole derivative serves as a key intermediate, showcasing the yields at each stage of the process.

| Step | Starting Material | Reaction | Intermediate/Product | Yield (%) |

|---|---|---|---|---|

| 1 | (6-bromobenzo[d] chemicalbook.comscielo.brdioxol-5-yl)methanol | Appel Reaction (CBr4, PPh3) | 5-bromo-6-(bromomethyl)benzo[d] chemicalbook.comscielo.brdioxole | 91% |

| 2 | 5-bromo-6-(bromomethyl)benzo[d] chemicalbook.comscielo.brdioxole | Nucleophilic Substitution (NaN3) | 5-(azidomethyl)-6-bromobenzo[d] chemicalbook.comscielo.brdioxole | 88% |

| 3 | 5-(azidomethyl)-6-bromobenzo[d] chemicalbook.comscielo.brdioxole | Huisgen Cycloaddition (Phenylacetylene, CuI) | 1-((6-bromobenzo[d] chemicalbook.comscielo.brdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82% |

| 4 | 1-((6-bromobenzo[d] chemicalbook.comscielo.brdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Suzuki-Miyaura Coupling (Arylboronic acids, PdCl2(PPh3)2) | Final Heterocyclic Products (6a-s) | 33-89% |

Data sourced from a study on the synthesis of new 1,3-benzodioxole derivatives. worldresearchersassociations.com

Role in Fragrance and Flavour Chemistry as a Core Structure

Derivatives of 1,3-benzodioxole are of significant interest in the fragrance industry. chemicalbook.comresearchgate.net The benzodioxole skeleton is a core component of several important odorants, particularly those with watery, ozonic, and marine notes. google.comcore.ac.uk A well-known example is Calone 1951®, a benzodioxepinone derivative renowned for its distinct marine character, which has established a unique niche in perfumery. core.ac.ukresearchgate.net

While the specific olfactory profile of 1,3-Benzodioxole, 5-ethoxy- is not widely documented, related compounds provide insight into its potential. A patent for novel benzodioxole derivatives describes compounds like 1-(5-methoxy-2-methyl-1,3-benzodioxol-2-yl)-ethanone as possessing watery, ozonic, and floral (lily of the valley) notes. google.com The substitution pattern on the aromatic ring is critical for defining the final scent. The introduction of an ethoxy group at the 5-position is a strategic modification intended to modulate the molecule's volatility, polarity, and interaction with olfactory receptors, thereby fine-tuning its odor profile. This approach is a common practice in the search for new perfuming ingredients to expand the perfumer's palette. google.com

Potential in the Development of Advanced Materials, e.g., Polymers

Recent research has uncovered a promising application for 1,3-benzodioxole derivatives in the field of advanced materials, specifically in the formulation of dental polymers. scielo.brrsc.org These compounds have been identified as effective co-initiators for the photopolymerization of dental resins, offering a potentially less toxic alternative to the tertiary amines traditionally used in these systems. scielo.br

In Type II photoinitiator systems, a co-initiator is required to generate the free radicals necessary to start the polymerization process. rsc.org Studies have shown that benzodioxole derivatives can act as efficient hydrogen donors for photoinitiators like benzophenone (B1666685) and camphorquinone. scielo.brrsc.org The effectiveness of the co-initiator is influenced by the substituents on the benzodioxole ring. Research investigating the impact of substituents at the 5-position found that electron-donating groups significantly increase the reactivity of the system. rsc.org

The table below summarizes research findings on the maximum polymerization rate (Rpmax) for a system using benzophenone (BP) as the photoinitiator and various 5-substituted 1,3-benzodioxole derivatives as co-initiators.

| Co-initiator (5-Substituted 1,3-Benzodioxole) | Substituent Type | Relative Rpmax (x10-2 s-1) |

|---|---|---|

| 5-methoxy-1,3-benzodioxole (BDOOMe) | Electron-Donating | ~2.8 |

| Piperonyl alcohol (PA) | Weakly Electron-Donating | ~2.5 |

| 1,3-benzodioxole (BDO) | Neutral (Unsubstituted) | ~2.2 |

| Piperonal (B3395001) (PAL) | Electron-Withdrawing | ~1.6 |

| 5-carbomethoxy-1,3-benzodioxole (PAMe) | Electron-Withdrawing | ~1.0 |

Data adapted from a study on the photoinitiation efficiency of benzophenone with benzodioxole derivatives. rsc.org

The data clearly indicate that the 5-methoxy group, which is electronically similar to a 5-ethoxy group, provides the highest polymerization rate among the tested derivatives. rsc.org This suggests that 1,3-Benzodioxole, 5-ethoxy- has strong potential for use in developing advanced polymer materials, such as biocompatible dental adhesives, where high polymerization efficiency and lower cytotoxicity are desired. scielo.br

Advanced Research Directions and Future Perspectives for 1,3 Benzodioxole, 5 Ethoxy

Development of Novel and Efficient Synthetic Methodologies

Future research will prioritize the development of synthetic routes for 1,3-Benzodioxole (B145889), 5-ethoxy- that are not only high-yielding but also economically and environmentally sustainable. While traditional methods exist, advanced methodologies focus on improving efficiency and reducing environmental impact.

Catalytic Systems: Research into novel catalysts is a significant frontier. The use of solid acid catalysts, such as carbon-based solid acids, presents a promising alternative to traditional methods. These catalysts have demonstrated high efficiency in the synthesis of 1,3-benzodioxole structures, with conversion rates exceeding 80% and selectivity over 95%. google.com Future work could adapt these systems for the synthesis of 5-ethoxy- derivatives, potentially leading to cleaner reaction profiles and easier catalyst recovery.

Microwave-Assisted Synthesis: A key area for development is the application of microwave-assisted green synthesis. tandfonline.comtandfonline.comresearchgate.net This technique significantly reduces reaction times from hours to mere seconds and often improves yields while avoiding the need for toxic organic solvents. tandfonline.comresearchgate.net For instance, the reaction of catechol with benzoic acid derivatives using polyphosphoric acid as a catalyst under microwave irradiation has proven highly effective. tandfonline.comresearchgate.net Adapting this solvent-free or reduced-solvent approach for the synthesis of 1,3-Benzodioxole, 5-ethoxy- could represent a major step towards a more sustainable production process.

| Method | Catalyst/Solvent System | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | HY Zeolite / Toluene | ~5 hours | Variable | researchgate.net |

| Microwave-Assisted | Polyphosphoric Acid (Solvent-free) | 30-120 seconds | 60-85% | tandfonline.comresearchgate.net |

Exploration of Undiscovered Reactivity Pathways and Functionalizations

To unlock the full potential of 1,3-Benzodioxole, 5-ethoxy-, future research must explore its chemical reactivity to generate novel derivatives with unique properties. A forward-looking approach involves using versatile and powerful chemical reactions to build libraries of new compounds based on this core structure.

A particularly promising avenue is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.networldresearchersassociations.com This reaction is exceptionally effective for creating carbon-carbon bonds. Researchers have successfully applied this method to brominated 1,3-benzodioxole precursors to synthesize a wide array of derivatives by introducing various boronic acids. researchgate.networldresearchersassociations.com This strategy could be applied to a suitably functionalized 1,3-Benzodioxole, 5-ethoxy- intermediate, allowing for the systematic introduction of diverse aryl and heteroaryl groups.

Furthermore, "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, offers a highly efficient and regioselective method for creating complex molecules. researchgate.networldresearchersassociations.com By converting a derivative of 1,3-Benzodioxole, 5-ethoxy- into an azide (B81097), it could be reacted with a wide range of alkynes to produce novel triazole-containing compounds. This pathway opens the door to new chemical entities with potential applications in medicinal chemistry and materials science.

Deeper Mechanistic Investigations of Biological Activities

While the broader 1,3-benzodioxole class is known for various biological activities, including anticancer and antioxidant effects, the precise molecular mechanisms often remain to be fully elucidated. researchgate.netnajah.eduresearchgate.net Future research on 1,3-Benzodioxole, 5-ethoxy- should move beyond preliminary screening to conduct in-depth mechanistic studies.